molecular formula C16H12F2N2O3S B2990522 N-(2,4-difluorophenyl)-4-ethyl-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide CAS No. 1251618-43-5

N-(2,4-difluorophenyl)-4-ethyl-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide

货号: B2990522
CAS 编号: 1251618-43-5
分子量: 350.34
InChI 键: VZFGJJHHSACEHG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound N-(2,4-difluorophenyl)-4-ethyl-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide is a heterocyclic molecule featuring a thieno[3,2-b]pyridine core. Key structural elements include:

  • A thieno[3,2-b]pyridine scaffold, which combines fused thiophene and pyridine rings.
  • 4-ethyl and 7-hydroxy-5-oxo substituents on the dihydrothienopyridine moiety.
  • A 2,4-difluorophenyl carboxamide group at position 4.

属性

IUPAC Name

N-(2,4-difluorophenyl)-4-ethyl-7-hydroxy-5-oxothieno[3,2-b]pyridine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F2N2O3S/c1-2-20-11-5-6-24-14(11)13(21)12(16(20)23)15(22)19-10-4-3-8(17)7-9(10)18/h3-7,21H,2H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZFGJJHHSACEHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=C(C1=O)C(=O)NC3=C(C=C(C=C3)F)F)O)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

作用机制

Target of Action

The primary targets of this compound are the p38 MAP kinase , Tumor necrosis factor , Interleukin-1 beta , and Interleukin-6 . These targets play crucial roles in the inflammatory response, making them important in the treatment of inflammatory diseases.

Mode of Action

This compound acts as a p38 MAP kinase inhibitor . It effectively inhibits LPS-stimulated TNF| [alpha]|, IL-6 and IL-1| [beta]| production. This inhibition reduces the inflammatory response, which can be beneficial in the treatment of diseases characterized by inflammation.

Result of Action

The compound’s action results in the inhibition of key inflammatory cytokines. This can reduce inflammation and potentially alleviate symptoms in diseases characterized by inflammation. As a herbicide, it can inhibit plant growth and lead to plant death.

生物活性

N-(2,4-difluorophenyl)-4-ethyl-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its synthesis, biological activity, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thieno[3,2-b]pyridine core structure, which is known for its diverse biological activities. The presence of the 2,4-difluorophenyl group and the carboxamide moiety contributes to its pharmacological properties.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various thienopyridine derivatives. In vitro tests have shown that compounds with similar structures exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a related study reported Minimum Inhibitory Concentrations (MIC) for several thienopyridines against Staphylococcus aureus and Escherichia coli .

CompoundGram-positive (B. subtilis)Gram-positive (S. aureus)Gram-negative (E. coli)Gram-negative (S. typhi)
4a25 µg/ml25 µg/ml≥200 µg/ml≥200 µg/ml
4b12.5 µg/ml12.5 µg/ml≥200 µg/ml≥200 µg/ml
5b12.5 µg/ml12.5 µg/ml25 µg/ml50 µg/ml
7b6.3 µg/ml12.5 µg/ml25 µg/ml25 µg/ml

The results indicate that modifications at specific positions on the thienopyridine scaffold can enhance or diminish antibacterial efficacy.

Anticancer Activity

Another area of investigation is the anticancer potential of thienopyridine derivatives. Some studies have suggested that compounds with similar scaffolds can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation .

Case Studies and Research Findings

  • Case Study: Antibacterial Screening
    A comprehensive screening of various thienopyridines demonstrated that compounds with electron-withdrawing groups at certain positions showed improved antibacterial activity against Gram-negative bacteria compared to their counterparts with electron-donating groups .
  • Research on Anticancer Properties
    In a study focused on the anticancer effects of thienopyridine derivatives, researchers found that specific substitutions on the pyridine ring significantly affected the compounds' ability to inhibit tumor growth in vitro and in vivo .
  • Pharmacological Profile
    The pharmacokinetic properties of this compound are yet to be fully elucidated; however, initial findings suggest moderate solubility and favorable bioavailability profiles compared to other known thienopyridine derivatives .

相似化合物的比较

Structural and Functional Comparison with Analogs

Core Heterocycle Variations

The thieno[3,2-b]pyridine core distinguishes the target compound from analogs with pyrimidine (e.g., N-[4-(4-fluorophenyl)-5-hydroxymethyl-6-isopropylpyrimidin-2-yl]-N-methylmethanesulfonamide ) or pyrrolo[1,2-b]pyridazine scaffolds (e.g., EP 4374877 A2 derivatives ). Key differences include:

  • Conformational rigidity: The fused thiophene ring may restrict rotation, improving target binding selectivity relative to non-fused analogs .
Table 1: Core Heterocycle Comparison
Compound Core Key Features Example Compound
Thieno[3,2-b]pyridine Fused thiophene-pyridine; S-atom Target compound
Pyrimidine Six-membered, two N-atoms N-[4-(4-fluorophenyl)-...]methanesulfonamide
Pyrrolo[1,2-b]pyridazine Fused pyrrole-pyridazine; N-rich EP 4374877 A2 derivatives

Substituent Effects

Fluorinated Aromatic Groups
  • The 2,4-difluorophenyl group in the target compound contrasts with 4-fluorophenyl (e.g., ’s (E)-1-(4-fluorophenyl)-3-(quinolin-2-yl)prop-2-en-1-one ) or trifluoromethylphenyl groups (e.g., EP 4374877 A2 ).
  • Impact: Difluorination enhances lipophilicity and metabolic stability compared to mono-fluorinated analogs, while trifluoromethyl groups offer greater electron-withdrawing effects .
Hydroxy and Oxo Groups
  • The 7-hydroxy-5-oxo motif in the target compound is analogous to 4-hydroxy-2-oxo groups in pyrrolopyridazine carboxamides (EP 4374877 A2 ).
  • Impact : Hydroxy-oxo systems facilitate hydrogen bonding with biological targets, but their positioning on different rings may alter binding modes .
Alkyl and Carboxamide Substituents
  • The 4-ethyl group in the target compound contrasts with methyl (’s 4-(1H-indol-3-yl)-6-methyl-N-(4-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide ) or morpholine-ethyl chains (EP 4374877 A2 ).

Physical and Spectral Properties

  • Melting Points : Pyrimidine derivatives with nitro substituents () exhibit higher melting points (e.g., 210–220°C) due to strong intermolecular interactions, whereas the target compound’s ethyl and hydroxy groups may lower its melting point .
  • Spectral Data : The target compound’s IR spectrum would show stretches for -OH (~3200 cm⁻¹) and amide C=O (~1680 cm⁻¹), consistent with analogs in .

常见问题

Q. What synthetic strategies are recommended for preparing this compound?

The synthesis involves multi-step organic reactions, including cyclization and coupling. For example, thieno[3,2-b]pyridine cores can be constructed via condensation of thiourea derivatives with α,β-unsaturated ketones, followed by functionalization of the carboxamide group. Ethyl and hydroxy substituents may be introduced via alkylation or hydroxylation steps. Patents describing analogous thienopyridine derivatives emphasize microwave-assisted synthesis to enhance yield and reduce reaction time . Post-synthetic purification often employs column chromatography and recrystallization, with solvents like DMF or ethanol .

Q. Which spectroscopic techniques are critical for structural characterization?

Key methods include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions (e.g., difluorophenyl protons at δ 7.2–7.8 ppm ).
  • X-ray crystallography : Resolves absolute configuration and hydrogen-bonding networks (e.g., C=O···H–N interactions in similar pyridinecarboxamides ).
  • Mass spectrometry : High-resolution ESI-MS for molecular ion validation.
  • IR spectroscopy : Identifies hydroxy (3200–3500 cm1^{-1}) and carbonyl (1650–1700 cm1^{-1}) groups .

Q. What are the solubility properties of this compound?

Solubility is influenced by the polar carboxamide and hydroxy groups. Experimental data for related compounds suggest moderate solubility in DMSO (~10 mg/mL) and limited solubility in water. LogP calculations (e.g., using PubChem tools) predict a value of ~2.5, indicating preferential solubility in dichloromethane or ethyl acetate .

Advanced Research Questions

Q. How can discrepancies in NMR spectral data be resolved during characterization?

Contradictions often arise from dynamic processes (e.g., keto-enol tautomerism) or solvent effects. Strategies include:

  • Using deuterated DMSO or CDCl3_3 to stabilize specific conformers.
  • Variable-temperature NMR to identify exchange broadening.
  • Cross-validation with X-ray crystallography data (e.g., bond lengths and angles ).

Q. What experimental designs assess stability under varying pH conditions?

  • Kinetic studies : Incubate the compound in buffers (pH 1–13) and monitor degradation via HPLC at 25°C and 40°C.
  • Stability-indicating assays : Use UV-Vis or LC-MS to detect hydrolysis products (e.g., cleavage of the carboxamide group ).
  • Solid-state stability : Store under accelerated conditions (40°C/75% RH) and analyze polymorphic transitions via PXRD .

Q. Which computational methods predict bioactivity and structure-activity relationships (SAR)?

  • Molecular docking : Screen against target proteins (e.g., kinases) using software like AutoDock Vina.
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data from analogs .
  • DFT calculations : Predict reactive sites (e.g., electrophilic centers at the difluorophenyl ring ).

Q. How are hydrogen-bonding interactions and crystal packing analyzed in polymorphs?

  • Single-crystal X-ray diffraction : Resolves intermolecular interactions (e.g., O–H···O=C hydrogen bonds with bond lengths ~2.8 Å ).
  • Hirshfeld surface analysis : Quantifies contact contributions (e.g., F···H interactions in fluorinated analogs ).
  • Thermogravimetric analysis (TGA) : Correlates stability with packing efficiency .

Q. How to address contradictions in biological assay results across studies?

  • Control variables : Standardize assay conditions (e.g., cell line passage number, serum concentration).
  • Purity validation : Use HPLC to confirm >95% purity, as impurities (e.g., residual solvents) may skew IC50_{50} values .
  • Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。